3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
Formation of the Trifluoromethylpyridine Intermediate: The trifluoromethylpyridine moiety can be synthesized by reacting 2-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions.
Coupling with Tetrahydrocinnoline: The intermediate is then coupled with a tetrahydrocinnoline derivative using a suitable coupling agent, such as carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as an anti-anxiety and anti-depressant agent due to its interaction with central nervous system receptors.
Agrochemicals: The compound is explored for its use in crop protection, particularly as a pesticide or herbicide.
Biological Studies: It is used in studies related to receptor binding and signal transduction pathways.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively. It modulates receptor activity, leading to altered neurotransmitter release and uptake, which contributes to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine: Shares the trifluoromethylpyridine and piperazine moieties but lacks the tetrahydrocinnoline group.
Fluazifop-butyl: Contains a trifluoromethyl group and is used as an herbicide.
Uniqueness
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is unique due to the presence of the tetrahydrocinnoline moiety, which may contribute to its distinct pharmacological and chemical properties. This structural feature differentiates it from other compounds with similar functional groups.
Properties
IUPAC Name |
5,6,7,8-tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)14-5-6-17(23-12-14)26-7-9-27(10-8-26)18(28)16-11-13-3-1-2-4-15(13)24-25-16/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAINRUSMLPGWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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